
N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran-2-carboxamide
Overview
Description
N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H19N3O3S2 and its molecular weight is 437.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that benzofuran and thiazole derivatives, which are part of the compound’s structure, have been associated with a wide range of biological activities . They have been found to interact with various enzymes and receptors, influencing cellular processes and pathways.
Mode of Action
Compounds containing benzofuran and thiazole moieties are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Pathways
Benzofuran and thiazole derivatives are known to influence a variety of biochemical pathways, often resulting in downstream effects such as the inhibition of cell growth or the induction of apoptosis .
Result of Action
Compounds containing benzofuran and thiazole moieties have been associated with a variety of biological effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biological Activity
N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Structural Overview
The compound features several key structural components:
- Thiazole Ring : Known for its role in various biological activities, including anticancer properties.
- Benzofuran Moiety : Associated with neuroprotective and anti-inflammatory effects.
- Ethylamino Group : Contributes to the compound's solubility and interaction with biological targets.
The molecular formula of the compound is C22H19N3O3S2, with a molecular weight of approximately 437.5 g/mol .
Research indicates that this compound exhibits significant biological activity primarily through the following mechanisms:
- Nrf2 Pathway Inhibition : The compound acts as an inhibitor of the Nrf2 pathway, which is crucial for cellular defense against oxidative stress and inflammation. This inhibition can enhance apoptosis in cancer cells when used alongside traditional chemotherapy agents .
- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including HeLa and MDA-MB-231 cells. The IC50 values for these cell lines are critical for assessing its efficacy .
- Synergistic Effects : The compound may exhibit synergistic effects when combined with other anticancer agents, potentially improving treatment outcomes in resistant cancer types .
Comparative Biological Activity
The following table summarizes the IC50 values of this compound against different cancer cell lines compared to established drugs:
Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
---|---|---|---|
HeLa | 1.61 ± 1.92 | Doxorubicin | 0.5 |
MDA-MB-231 | 1.98 ± 1.22 | Paclitaxel | 0.8 |
A549 | 10 – 30 | Cisplatin | 10 |
HT-29 | 15 – 40 | Gemcitabine | 20 |
This table illustrates the potency of the compound relative to established chemotherapy agents, suggesting its potential as an effective treatment option .
Study 1: Apoptosis Induction in Cancer Cells
A study conducted on HeLa cells revealed that treatment with this compound resulted in significant apoptosis through both extrinsic and intrinsic signaling pathways. The study concluded that this compound could serve as a promising candidate for adjuvant therapy in cervical cancer .
Study 2: Synergistic Effects with Chemotherapy
In another investigation, the compound was tested alongside standard chemotherapy agents on resistant cancer cell lines. The results indicated enhanced cytotoxicity when combined with doxorubicin, highlighting its potential role in overcoming drug resistance .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans. The minimum inhibitory concentration (MIC) values for these microorganisms are summarized below:
Microorganism | MIC (µg/mL) |
---|---|
Escherichia coli | 10 |
Staphylococcus aureus | 15 |
Candida albicans | 20 |
Antioxidant Activity
Thiazole derivatives are noted for their antioxidant properties. In DPPH assays, compounds similar to N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran-2-carboxamide exhibited significant free radical scavenging activity, suggesting potential protective effects against oxidative stress.
Antitumor Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating effectiveness in inhibiting tumor growth in human glioblastoma and melanoma cells:
Cell Line | IC50 (µM) |
---|---|
Human Glioblastoma U251 | 15 |
Human Melanoma WM793 | 12 |
The biological mechanisms underlying these activities are still under investigation. However, structure–activity relationship (SAR) studies suggest that the thiazole ring plays a crucial role in interacting with biological targets involved in disease processes.
Anticancer Properties
A study demonstrated that thiazole derivatives showed significant cytotoxicity against multiple cancer cell lines, with some compounds displaying greater potency than established chemotherapeutics like doxorubicin. This suggests potential applications in cancer therapy.
Antimicrobial Efficacy
Another investigation reported that specific thiazole derivatives exhibited broad-spectrum antimicrobial activity, suggesting their application as potential therapeutic agents against resistant bacterial strains.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiazole Derivative : Initial synthesis through cyclization reactions involving appropriate precursors.
- Introduction of Ethylamino Group : The ethylamino moiety is introduced via nucleophilic substitution.
- Carboxamide Formation : The final step involves the formation of the carboxamide group by reacting the thiophene derivative with an appropriate acylating agent.
Properties
IUPAC Name |
N-[2-[2-(ethylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]-1-benzofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-2-23-18(26)13-29-22-24-19(14-8-4-3-5-9-14)21(30-22)25-20(27)17-12-15-10-6-7-11-16(15)28-17/h3-12H,2,13H2,1H3,(H,23,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOYNJIMGFRFNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CSC1=NC(=C(S1)NC(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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